molecular formula C10H15ClN2 B15291212 N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride

Cat. No.: B15291212
M. Wt: 198.69 g/mol
InChI Key: ASAPBSIODJBRNW-UHFFFAOYSA-N
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Description

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄N₂·HCl It is a derivative of cyclopropanamine, featuring a pyridine ring substituted at the 3-position with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with a pyridine derivative. One common method includes the alkylation of cyclopropanamine with 3-bromopyridine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(pyridin-2-yl)ethyl]cyclopropanamine hydrochloride
  • N-[1-(pyridin-4-yl)ethyl]cyclopropanamine hydrochloride
  • N-[1-(pyridin-3-yl)ethyl]cyclopropanamine

Uniqueness

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

N-(1-pyridin-3-ylethyl)cyclopropanamine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-8(12-10-4-5-10)9-3-2-6-11-7-9;/h2-3,6-8,10,12H,4-5H2,1H3;1H

InChI Key

ASAPBSIODJBRNW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NC2CC2.Cl

Origin of Product

United States

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